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Compound of Interest

Compound Name: 4-Methylazepane

Cat. No.: B121462 Get Quote

Disclaimer: Experimental spectroscopic data (NMR, IR, and MS) for 4-Methylazepane is not

readily available in public scientific databases. This guide provides a predicted spectroscopic

profile based on established principles of organic spectroscopy and computational prediction

tools. The information herein is intended to serve as a reference for researchers, scientists, and

drug development professionals for the identification and characterization of 4-Methylazepane.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Methylazepane.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methylazepane (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.95 Doublet 3H -CH₃

~1.2-1.4 Multiplet 2H -CH₂- (C5)

~1.5-1.7 Multiplet 3H
-CH- (C4), -CH₂- (C3

or C5 protons)

~1.8 (variable) Broad Singlet 1H N-H

~2.6-2.8 Multiplet 4H -N-CH₂- (C2, C7)
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Note: The chemical shift of the N-H proton is highly variable and depends on solvent,

concentration, and temperature. The multiplicity of the methylene protons can be complex due

to overlapping signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methylazepane (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~22.5 -CH₃

~30.0 C4

~36.0 C3, C5

~49.0 C2, C7

Table 3: Predicted Key IR Absorption Bands for 4-Methylazepane

Wavenumber (cm⁻¹) Vibration Type Intensity

~3350-3310 N-H stretch Weak to Medium

~2950-2850 C-H stretch (alkane) Strong

~1460 C-H bend (methylene) Medium

~1250-1020 C-N stretch (aliphatic amine) Medium to Weak

~910-665 N-H wag Medium, Broad

Table 4: Predicted Mass Spectrometry Data for 4-Methylazepane
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m/z Interpretation

113 [M]⁺ (Molecular Ion)

98 [M-CH₃]⁺

84 [M-C₂H₅]⁺

70 [M-C₃H₇]⁺

56 Alpha-cleavage fragment

43 Alpha-cleavage fragment

Note: The fragmentation pattern of cyclic amines can be complex. The most characteristic

fragmentation is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the

nitrogen atom.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data.

Specific parameters would need to be optimized for 4-Methylazepane.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Methylazepane in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of

an internal standard such as tetramethylsilane (TMS) is recommended for referencing the

chemical shifts to 0 ppm.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR

spectrometer. A standard pulse sequence with a sufficient number of scans is used to

obtain a good signal-to-noise ratio. The addition of a few drops of D₂O to the NMR tube

will result in the exchange of the N-H proton with deuterium, causing the N-H signal to

disappear from the spectrum, which can be a useful diagnostic tool.[1]
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¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Proton-decoupled

mode is typically used to simplify the spectrum to single lines for each unique carbon

atom. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due

to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

Neat (Liquid): Place a drop of liquid 4-Methylazepane between two KBr or NaCl plates to

form a thin film.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the crystal of

an ATR accessory. This is often the simplest method for liquid samples.

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of

4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and

subtracted from the sample spectrum. For secondary amines, a single N-H stretching band

is expected in the 3350-3310 cm⁻¹ region.[2]

2.3 Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 4-Methylazepane, Gas Chromatography-Mass Spectrometry

(GC-MS) with Electron Ionization (EI) is a suitable method.

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

ions produced.

Data Analysis: Identify the molecular ion peak ([M]⁺). For a compound containing one

nitrogen atom, the molecular weight will be an odd number according to the nitrogen rule.[3]

Analyze the fragmentation pattern to deduce the structure. The primary fragmentation

pathway for aliphatic amines is alpha-cleavage, where the C-C bond adjacent to the nitrogen

is broken.[4]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a logical workflow for the spectroscopic analysis of a

compound like 4-Methylazepane.

Workflow for Spectroscopic Analysis of 4-Methylazepane
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Caption: Spectroscopic analysis workflow for 4-Methylazepane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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